
Fmoc-Phe-OH-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Phe-OH-13C6, also known as 13C-labeled N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine, is a stable isotope-labeled compound. It is used primarily in scientific research for its unique properties, particularly in the fields of chemistry, biology, and medicine. The compound is labeled with carbon-13, a stable isotope of carbon, which makes it useful as a tracer in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-OH-13C6 involves the incorporation of carbon-13 into the phenylalanine molecule. The process typically starts with the synthesis of carbon-13 labeled benzene, which is then converted into phenylalanine through a series of chemical reactions. The final step involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the successful incorporation of the carbon-13 isotope .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced purification techniques to achieve high purity and yield. The production facilities must adhere to strict regulatory standards to ensure the quality and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Phe-OH-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenylalanine backbone.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like piperidine for Fmoc deprotection. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylalanine derivatives with different functional groups, while reduction can lead to the formation of amino alcohols .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Phe-OH-13C6 is used as a building block in peptide synthesis. The carbon-13 label allows for the tracking of the compound in various reactions and processes, providing valuable insights into reaction mechanisms and kinetics .
Biology
In biological research, the compound is used in metabolic studies to trace the incorporation and transformation of phenylalanine in biological systems. It helps in understanding metabolic pathways and the role of phenylalanine in protein synthesis .
Medicine
In medicine, this compound is used in drug development and pharmacokinetic studies. The carbon-13 label allows for the precise quantification of the compound in biological samples, aiding in the evaluation of drug absorption, distribution, metabolism, and excretion .
Industry
In the industrial sector, the compound is used in the production of labeled peptides and proteins for various applications, including diagnostics and therapeutics. The stable isotope label ensures the accuracy and reliability of analytical measurements .
Mechanism of Action
The mechanism of action of Fmoc-Phe-OH-13C6 involves its incorporation into peptides and proteins. The carbon-13 label allows for the tracking of the compound in various biological and chemical processes. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The labeled phenylalanine can be detected using techniques like nuclear magnetic resonance (NMR) and mass spectrometry, providing insights into molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phe-OH: The non-labeled version of the compound, used in similar applications but without the carbon-13 label.
Fmoc-Phe-OH-13C9,15N: A compound labeled with both carbon-13 and nitrogen-15, providing additional tracking capabilities in research.
Fmoc-Arg(Pbf)-OH-13C6,15N4: Another labeled compound with different amino acid and isotope labels, used in peptide synthesis and metabolic studies.
Uniqueness
Fmoc-Phe-OH-13C6 is unique due to its specific carbon-13 labeling, which provides distinct advantages in analytical techniques. The stable isotope label allows for precise quantification and tracking in various research applications, making it a valuable tool in scientific studies.
Properties
Molecular Formula |
C24H21NO4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(2S)-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1+1,2+1,3+1,8+1,9+1,16+1 |
InChI Key |
SJVFAHZPLIXNDH-STVFMNLPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


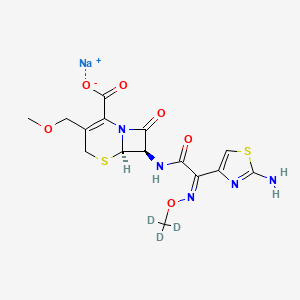

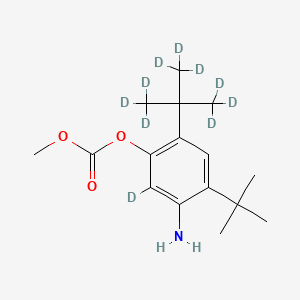
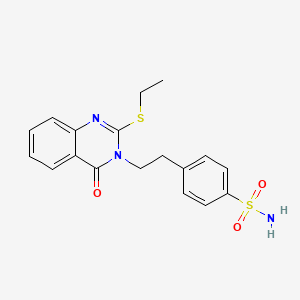
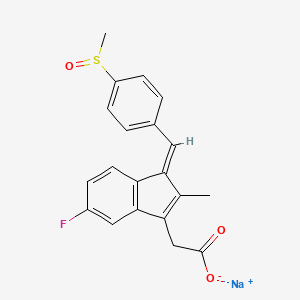
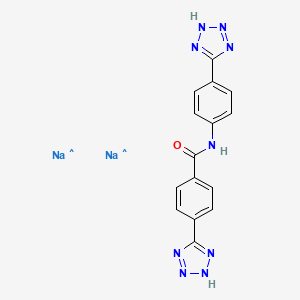
![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)

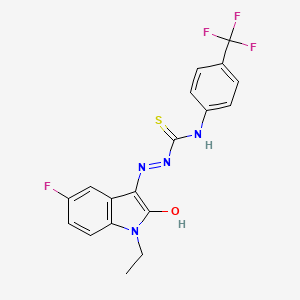
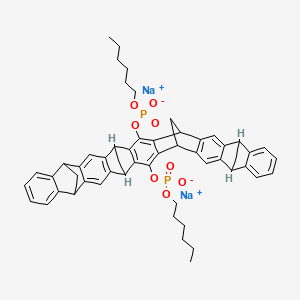

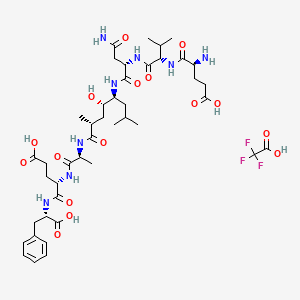
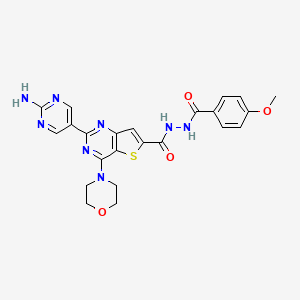
![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
